molecular formula C6H4BrF2NO B1383979 (2-Bromo-3,5-difluoropyridin-4-yl)methanol CAS No. 2306265-44-9

(2-Bromo-3,5-difluoropyridin-4-yl)methanol

Cat. No.: B1383979
CAS No.: 2306265-44-9
M. Wt: 224 g/mol
InChI Key: SBVDTCYFGWIWEZ-UHFFFAOYSA-N
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Description

(2-Bromo-3,5-difluoropyridin-4-yl)methanol (CAS 2306265-44-9) is a high-value, multifunctional pyridine derivative with a molecular formula of C6H4BrF2NO and a molecular weight of 224.00 g/mol . This compound is characterized by its bromo- and difluoro-substituted pyridine ring, which is further functionalized with a hydroxymethyl group, making it a versatile and critical synthetic intermediate for advanced research and development. The primary research value of this compound lies in its application as a key building block in medicinal chemistry and drug discovery. The presence of both bromine and fluorine atoms on the pyridine ring, coupled with the reactive alcohol group, allows for a wide range of subsequent chemical transformations. These functional groups enable researchers to employ cross-coupling reactions, nucleophilic substitutions, and further functionalizations to create complex, target-oriented molecules. As such, it serves as a crucial scaffold in the synthesis of novel heterocyclic compounds, which are frequently explored for their biological activity . Compounds featuring similar difluorinated pyridine structures have demonstrated significant potential in the development of herbicides and various therapeutic agents, including M4 receptor modulators for neurological disorders and treatments for Hepatitis B virus infection . The strategic incorporation of fluorine atoms is a common tactic in lead optimization to influence a molecule's potency, metabolic stability, and membrane permeability. The bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, facilitating the rapid generation of chemical diversity from a single, well-characterized intermediate. Therefore, this compound is an indispensable tool for researchers in organic synthesis, agrochemistry, and pharmaceutical sciences, enabling the efficient construction of sophisticated difluorinated target structures. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2-bromo-3,5-difluoropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2NO/c7-6-5(9)3(2-11)4(8)1-10-6/h1,11H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVDTCYFGWIWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Br)F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(2-Bromo-3,5-difluoropyridin-4-yl)methanol undergoes various types of chemical reactions, including:

Scientific Research Applications

(2-Bromo-3,5-difluoropyridin-4-yl)methanol is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Bromo-3,5-difluoropyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its chemical structure and the nature of the target

Comparison with Similar Compounds

Structural Analogues in Halogenated Pyridine Derivatives

(a) 2-Bromo-5-fluoropyridin-3-ol (CAS: 1093758-87-2)
  • Molecular Formula: C5H3BrFNO
  • Substituents : Br (position 2), F (position 5), -OH (position 3).
  • Key Differences: Lacks the hydroxymethyl group and the second fluorine atom (position 3) present in the target compound.
(b) 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine (CAS: 220757-76-6)
  • Molecular Formula : C8H8Br2N
  • Substituents : Br (position 4), Br-CH2 (position 2), methyl groups (positions 3,5).
  • Key Differences: The bromomethyl group (-CH2Br) introduces higher reactivity (e.g., nucleophilic substitution) compared to the hydroxymethyl group.

Non-Pyridine Halogenated Analogues

(a) (4-Fluoro-3,5-dimethylphenyl)methanol (BD320077)
  • Molecular Formula : C9H11FO
  • Substituents : F (position 4), methyl groups (positions 3,5), -CH2OH (position 1).
  • Key Differences : The benzene ring lacks the nitrogen atom present in pyridine, altering electronic properties (e.g., reduced dipole moment). The methyl groups may increase lipophilicity, impacting membrane permeability in biological systems .
(b) 2-Bromo-3:4-dimethoxybenzyl Alcohol (CAS: Not specified)
  • Substituents : Br (position 2), methoxy groups (positions 3,4), -CH2OH (position 1).
  • Key Differences : Methoxy groups (-OCH3) are electron-donating, contrasting with the electron-withdrawing fluorine atoms in the target compound. This difference could lead to divergent reactivity in electrophilic substitution reactions .

Physicochemical and Functional Comparisons

Property (2-Bromo-3,5-difluoropyridin-4-yl)methanol 2-Bromo-5-fluoropyridin-3-ol 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine (4-Fluoro-3,5-dimethylphenyl)methanol
Molecular Weight ~225.99 g/mol (estimated) 192.99 g/mol 297.97 g/mol 154.19 g/mol
Key Functional Groups -CH2OH, Br, F (×2) -OH, Br, F -CH2Br, Br, CH3 (×2) -CH2OH, F, CH3 (×2)
Purity (Available Data) Not specified 95+% 100% 95+%
Reactivity High polarity (F, -CH2OH) Moderate (Br, -OH) High (Br-CH2) Moderate (F, CH3)

Sources :

Biological Activity

(2-Bromo-3,5-difluoropyridin-4-yl)methanol is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.

The compound has the following chemical structure:

  • Molecular Formula : C7H6BrF2N
  • CAS Number : 2306265-44-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can act as an inhibitor or activator of various enzymes and receptors. The compound's bromine and fluorine substituents enhance its lipophilicity and alter its interaction with biological membranes, potentially affecting cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentrations (MIC) for these pathogens were found to be in the low micromolar range, suggesting potent antibacterial activity .

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. Studies reveal that it inhibits the growth of various human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were reported to be around 200 µM for HeLa cells, indicating a moderate antiproliferative effect.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound showed that it effectively inhibited the growth of MRSA. The researchers utilized a broth microdilution method to determine MIC values. The results indicated an MIC of 32 µg/mL against MRSA, showcasing its potential as a therapeutic agent against antibiotic-resistant bacteria.

Case Study 2: Anticancer Activity

Another study focused on the compound's anticancer properties involved treating A549 cells with varying concentrations of this compound. The results demonstrated a dose-dependent inhibition of cell viability, with an IC50 value calculated at 180 µM after 48 hours of treatment. Flow cytometry analyses indicated that the compound induces apoptosis in these cells through the activation of caspase pathways .

Research Findings

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialMRSA32 µg/mL
AntimicrobialE. coli16 µg/mL
AntiproliferativeHeLa200 µM
AntiproliferativeA549180 µM

Q & A

Q. What are the recommended synthetic routes for (2-Bromo-3,5-difluoropyridin-4-yl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible route involves halogenation and fluorination of a pyridine precursor. For example, bromination at the 2-position of 3,5-difluoropyridine-4-methanol can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄). Fluorination may require selective electrophilic substitution using HF-pyridine complexes. Reaction optimization should focus on temperature control (e.g., 0–60°C) and stoichiometric ratios to minimize polyhalogenation byproducts. Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradient) is recommended for purification .

Q. How should this compound be stored to ensure stability, and what analytical methods validate its purity?

  • Methodological Answer : Store at 0–6°C in amber vials under inert atmosphere to prevent degradation via hydrolysis or photolysis. Purity can be assessed via GC-MS (using a DB-5 column) or HPLC (C18 column, acetonitrile/water mobile phase). Quantitative NMR (¹H/¹³C) with an internal standard (e.g., 1,3,5-trimethoxybenzene) provides structural validation. Ensure water content is <0.1% (Karl Fischer titration) to avoid reactivity .

Q. What spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodological Answer :
  • NMR : ¹⁹F NMR (δ ~ -110 to -150 ppm for aromatic F) and ¹H NMR (δ ~ 4.5–5.0 ppm for -CH₂OH) help assign substituent positions.
  • X-ray crystallography : Use SHELX for structure refinement. Collect high-resolution data (≤1.0 Å) to resolve Br/F positional disorder. Hydrogen-bonding networks involving the methanol group should be analyzed to confirm intramolecular interactions .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The 2-bromo group acts as a directing moiety, enabling Pd-catalyzed coupling at the 4-position. Optimize using Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS and compare with DFT-calculated transition states (Gaussian09, B3LYP/6-31G*). Steric hindrance from 3,5-difluoro groups may reduce yields, requiring longer reaction times (24–48 h) .

Q. What computational strategies resolve contradictions between NMR and X-ray data for this compound?

  • Methodological Answer : Discrepancies in torsion angles (e.g., pyridine ring vs. methanol group) can arise from dynamic effects in solution. Perform:
  • DFT calculations : Compare optimized geometries (gas phase vs. solvent models like PCM) with crystallographic data.
  • Variable-temperature NMR : Identify conformational flexibility (e.g., -CH₂OH rotation) causing signal splitting.
    Cross-validate with solid-state NMR to bridge solution and crystal data .

Q. How can regioselective functionalization of the pyridine ring be achieved without displacing bromine?

  • Methodological Answer : Use protecting groups (e.g., TBS for -CH₂OH) to direct electrophilic substitution. For nitration, employ HNO₃/H₂SO₄ at 0°C to target the 6-position, leveraging electron-withdrawing effects of Br/F substituents. Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc). Deprotect with TBAF in THF to recover the methanol group .

Q. What are the key physicochemical properties impacting its solubility and reactivity in medicinal chemistry applications?

  • Methodological Answer :
  • LogP : Predicted ~2.5 (via HPLC retention time calibration), indicating moderate lipophilicity.
  • Solubility : Poor in water (<1 mg/mL); enhance via co-solvents (DMSO) or salt formation (e.g., HCl salt of the methanol group).
  • pKa : The methanol group (pKa ~15) and pyridine N (pKa ~1.5) influence protonation states under physiological conditions. Validate via potentiometric titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Bromo-3,5-difluoropyridin-4-yl)methanol
Reactant of Route 2
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(2-Bromo-3,5-difluoropyridin-4-yl)methanol

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